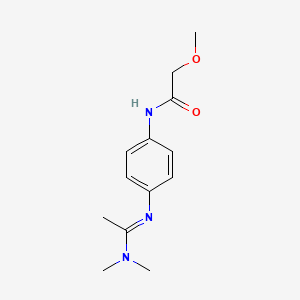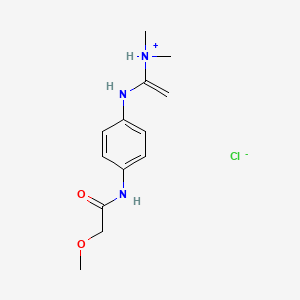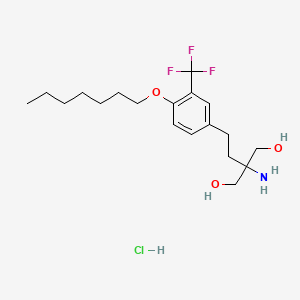
Amiselimod hydrochloride
Overview
Description
Amiselimod hydrochloride, also known as MT-1303, is a selective sphingosine 1-phosphate 1 (S1P1) receptor modulator . It is currently being developed for the treatment of various autoimmune diseases . Unlike some other S1P receptor modulators, amiselimod seemed to show a favorable cardiac safety profile in preclinical, phase I and II studies .
Synthesis Analysis
Amiselimod is a prodrug form of the sphingosine-1-phosphate receptor 1 (S1P 1) antagonist amiselimod phosphate (amiselimod-P) . It is effectively converted in vivo into its active metabolite, ([S]-enantiomer of amiselimod-P [[S]-amiselimod-P), a potent and selective S1P receptor .Molecular Structure Analysis
The molecular formula of Amiselimod hydrochloride is C19H30F3NO3 • HCl . The formal name is 2-amino-2- [2-[4- (heptyloxy)-3- (trifluoromethyl)phenyl]ethyl]-1,3-propanediol, monohydrochloride .Chemical Reactions Analysis
Amiselimod is an oral selective sphingosine 1-phosphate [S1P] receptor modulator, that is effectively converted in vivo into its active metabolite, ([S]-enantiomer of amiselimod-P [[S]-amiselimod-P), a potent and selective S1P receptor .Physical And Chemical Properties Analysis
Amiselimod hydrochloride is a crystalline solid . It has a formula weight of 413.9 . It is soluble in DMF (25 mg/ml), DMSO (20 mg/ml), and Ethanol (15 mg/ml) .Scientific Research Applications
Application in Crohn’s Disease Research
Specific Scientific Field
Gastroenterology, specifically the study of Crohn’s Disease.
Summary of the Application
Amiselimod hydrochloride is being studied for its potential use in treating moderate to severe active Crohn’s Disease . It is an oral
Application in Chronic Colitis Research
Specific Scientific Field
Gastroenterology, specifically the study of chronic colitis.
Summary of the Application
Amiselimod hydrochloride, also known as MT-1303, is a novel sphingosine 1-phosphate receptor-1 (S1P 1 receptor) modulator. It has been studied for its potential use in inhibiting the progress of chronic colitis induced by the transfer of CD4+CD45RB high T cells .
Methods of Application or Experimental Procedures
The study involved the oral administration of MT-1303 (0.3 mg/kg) once daily for 3 days to mice. This treatment almost completely abolished S1P 1 receptor expression on CD4+ T cells from mesenteric lymph nodes, which corresponded to a marked decrease in CD4+ T cell count in peripheral blood .
Results or Outcomes
The oral dose of 0.1 and 0.3 mg/kg MT-1303 administered daily one week after the cell transfer inhibited the development of chronic colitis with an efficacy comparable to that of an anti-mTNF-α mAb (250 μg/mouse). In addition, MT-1303 administration significantly reduced the number of infiltrating Th1 and Th17 cells into the lamina propria of the colon in colitis mice .
Safety And Hazards
properties
IUPAC Name |
2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30F3NO3.ClH/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25;/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDVJGOVRLHFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amiselimod hydrochloride | |
CAS RN |
942398-84-7 | |
| Record name | Amiselimod hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942398847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMISELIMOD HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY898D6RU1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

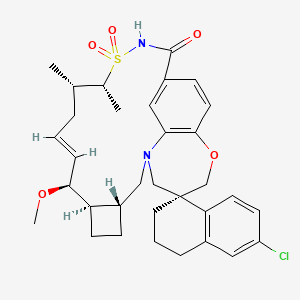
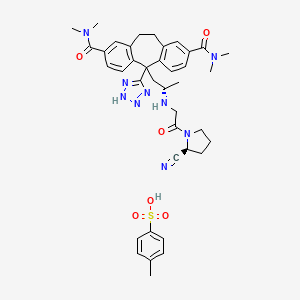


![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)
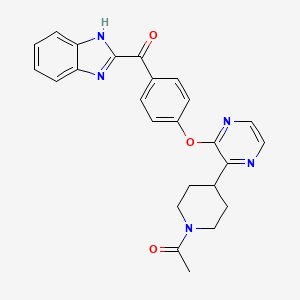
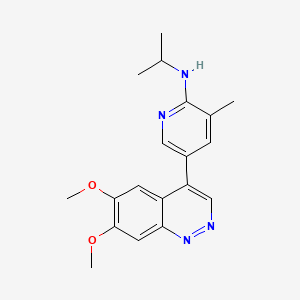
![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)
![1-[4-(3-chloro-5-fluorophenyl)-5-fluoro-2-methoxyphenyl]-N-(1,2-oxazol-3-yl)-2-oxoquinoline-6-sulfonamide](/img/structure/B605416.png)
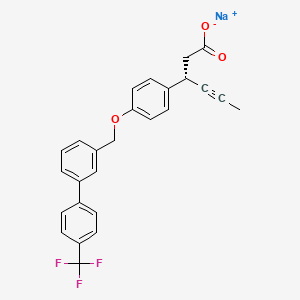
![(5s)-7-(2-Fluoropyridin-3-Yl)-3-[(3-Methyloxetan-3-Yl)ethynyl]spiro[chromeno[2,3-B]pyridine-5,4'-[1,3]oxazol]-2'-Amine](/img/structure/B605420.png)
